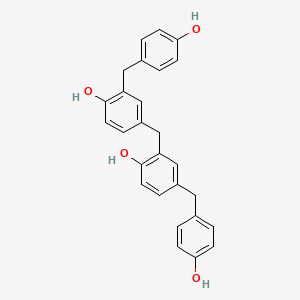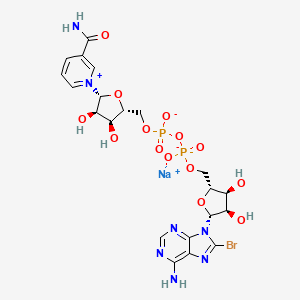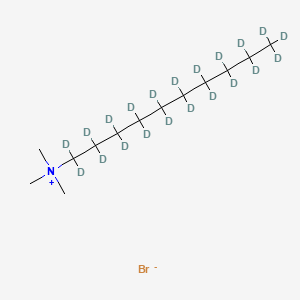
n-Decyl-d21-trimethylammonium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Decyl-d21-trimethylammonium Bromide: is a stable isotope-labeled compound with the molecular formula C13H9D21BrN and a molecular weight of 301.42 . It is a quaternary ammonium compound where the hydrogen atoms in the decyl chain are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Decyl-d21-trimethylammonium Bromide typically involves the quaternization of n-Decyl-d21-amine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: n-Decyl-d21-trimethylammonium Bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include n-Decyl-d21-trimethylammonium chloride, n-Decyl-d21-trimethylammonium hydroxide, etc.
Oxidation Reactions: Products include various oxides or other oxidized forms of the compound.
Reduction Reactions: Reduced forms of the compound with lower oxidation states.
科学的研究の応用
n-Decyl-d21-trimethylammonium Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions.
Biology: Employed in metabolic research to study metabolic pathways in vivo safely. It is also used in the study of membrane proteins and their interactions.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening. It is also used in the development of new therapeutic agents.
Industry: Used as an environmental pollutant standard for detecting air, water, soil, sediment, and food.
作用機序
The mechanism of action of n-Decyl-d21-trimethylammonium Bromide involves its interaction with molecular targets such as membrane proteins. The compound can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and protein function. The deuterium labeling allows for detailed studies using NMR spectroscopy, providing insights into the molecular pathways and interactions involved.
類似化合物との比較
n-Decyl-trimethylammonium Bromide: The non-deuterated version of the compound.
n-Dodecyl-trimethylammonium Bromide: A similar compound with a longer alkyl chain.
n-Octyl-trimethylammonium Bromide: A similar compound with a shorter alkyl chain.
Comparison:
- Compared to its non-deuterated counterpart, it provides more detailed information in spectroscopic studies.
- The length of the alkyl chain in similar compounds affects their amphiphilic properties and interactions with lipid bilayers. Longer chains generally increase hydrophobic interactions, while shorter chains decrease them.
n-Decyl-d21-trimethylammonium Bromide: is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies.
特性
分子式 |
C13H30BrN |
|---|---|
分子量 |
301.42 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2; |
InChIキー |
PLMFYJJFUUUCRZ-KYIJYTBRSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
正規SMILES |
CCCCCCCCCC[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)
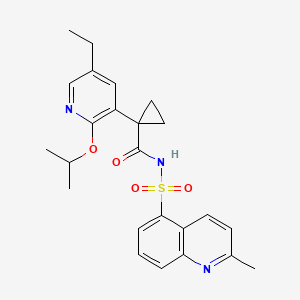
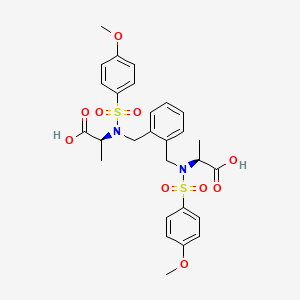
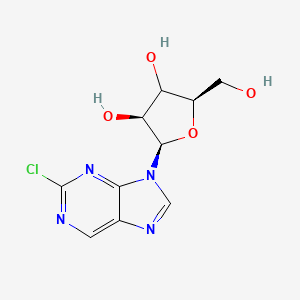
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
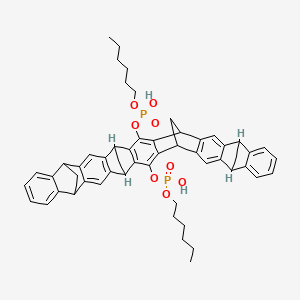

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)

